![molecular formula C10H13ClO B2514931 3-Chloropropyl p-toluenesulfonate CAS No. 632-02-0](/img/structure/B2514931.png)
3-Chloropropyl p-toluenesulfonate
Overview
Description
The compound 3-Chloropropyl p-toluenesulfonate is a derivative of p-toluenesulfonic acid, which is a widely used reagent in organic synthesis. The molecule consists of a 3-chloropropyl group attached to the sulfonate group of p-toluenesulfonic acid. This structure allows it to participate in various chemical reactions, particularly as an intermediate in the synthesis of other compounds.
Synthesis Analysis
The synthesis of derivatives of p-toluenesulfonate, such as 3-Chloropropyl p-toluenesulfonate, often involves nucleophilic displacement reactions. For example, a study on the reactivity of various cycloalkyl p-toluenesulfonates in nucleophilic displacement reactions found that the reactivity sequence in solvolysis reactions does not correlate simply with ring size, which is contrary to expectations based on other properties of small-ring compounds . Although this study does not directly address the synthesis of 3-Chloropropyl p-toluenesulfonate, it provides insight into the behavior of similar compounds under nucleophilic conditions.
Molecular Structure Analysis
The molecular structure of related compounds, such as 3-chloro-2-oxopropyl p-toluenesulfonate, has been determined through X-ray diffraction, revealing an almost planar conformation of the Cl-CH2-CO-CH2-O chain . This information, while not directly about 3-Chloropropyl p-toluenesulfonate, gives an indication of the structural characteristics that might be expected for similar compounds.
Chemical Reactions Analysis
The chemical reactivity of p-toluenesulfonate derivatives can be complex. For instance, the thermal decomposition of p-chlorobenzoyl p-toluenesulfonyl peroxide, a related compound, involves the formation of radicals and does not follow a simple first-order rate equation due to the acceleration of the rate by p-toluenesulfonic acid produced during the reaction . This suggests that 3-Chloropropyl p-toluenesulfonate could also participate in radical reactions and may have interesting decomposition pathways.
Physical and Chemical Properties Analysis
The physical and chemical properties of p-toluenesulfonate derivatives are influenced by their molecular structure. For example, the crystal structures of 3-chloro-2-oxopropyl p-toluenesulfonate show that the molecule has closely related crystal structures at different temperatures, indicating that the physical properties may be sensitive to temperature changes . Additionally, quantum chemical studies of p-toluenesulfonic acid and its anion have provided insights into the vibrational spectra and potential energy hypersurfaces, which are relevant for understanding the physical properties of its derivatives .
Scientific Research Applications
Crystal Structure and Molecular Conformation
3-Chloropropyl p-toluenesulfonate has been studied for its crystal structures and molecular conformations. Specifically, the compound, along with its bromo-derivative, exhibits almost identical molecular structures and conformations but different, closely related crystal structures. The Cl−CH2−CO−CH2−O chain in these compounds adopts an almost planar conformation (Howard et al., 1994).
Catalysis in Esterification
Polyaniline salts, which include derivatives such as polyaniline hydrochloride, sulfate, nitrate, phosphate, and p-toluenesulfonate, have been utilized as catalysts in the esterification of carboxylic acids with alcohols. These catalysts display commendable activity, recovery, reusability, and handling attributes, marking their significance in green chemistry processes (Palaniappan & Ram, 2002).
Lipase-Catalyzed Stereoselective Hydrolysis
The stereoselective hydrolysis of 2-acyloxy-3-chloropropyl p-toluenesulfonate has been explored using lipases from various sources. Lipases from Pseudomonas aeruginosa, Aspergillus niger, Mucor species, Rhizopus delemar, and Rhizopus japonicus have been found to hydrolyze the compound stereoselectively, with the lipase from Pseudomonas aeruginosa demonstrating the highest hydrolytic activity and stereoselectivity (Hamaguchi, Ohashi & Watanabe, 1986).
Reaction with Fluoride Ions
The compound has been involved in reactions promoted by fluoride ions. For instance, 2,3,3-Trifluoro-1-propenyl p-toluenesulfonate, a derivative, reacts smoothly with various primary or secondary amines in the presence of triethylamine and a catalytic amount of fluoride ion, yielding corresponding products in good to excellent yields. These reactions underscore the reactivity and utility of the compound in organic synthesis (Funabiki et al., 1994).
Catalysis in Acylation
Iron(III) p-toluenesulfonate, a related compound, acts as an efficient catalyst for acetylation of alcohols, phenols, and aldehydes. The versatility and efficiency of this compound in promoting such reactions underline its potential in synthetic organic chemistry (Baldwin et al., 2012).
properties
IUPAC Name |
3-chloropropyl 4-methylbenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO3S/c1-9-3-5-10(6-4-9)15(12,13)14-8-2-7-11/h3-6H,2,7-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQCQVNHLNXCSPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCCCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10883346 | |
Record name | 1-Propanol, 3-chloro-, 1-(4-methylbenzenesulfonate) | |
Source | EPA DSSTox | |
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Molecular Weight |
248.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloropropyl p-toluenesulfonate | |
CAS RN |
632-02-0 | |
Record name | 1-Propanol, 3-chloro-, 1-(4-methylbenzenesulfonate) | |
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URL | https://commonchemistry.cas.org/detail?cas_rn=632-02-0 | |
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Record name | 3-Chloropropyl p-toluenesulfonate | |
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Record name | 3-Chloropropyl p-toluenesulfonate | |
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Record name | 1-Propanol, 3-chloro-, 1-(4-methylbenzenesulfonate) | |
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Record name | 1-Propanol, 3-chloro-, 1-(4-methylbenzenesulfonate) | |
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Record name | 3-CHLOROPROPYL P-TOLUENESULFONATE | |
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Record name | 3-CHLOROPROPYL P-TOLUENESULFONATE | |
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Synthesis routes and methods
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